1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

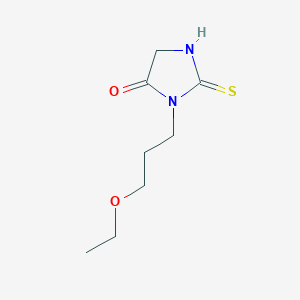

The compound 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one belongs to the imidazolone family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group.

Properties

IUPAC Name |

3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWYBJMDYBFRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:

Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal with ammonia or primary amines, followed by cyclization.

Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via nucleophilic substitution reactions using ethoxypropyl halides.

Addition of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.

Substitution: The ethoxypropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazolone core is highly modifiable, with substituents dictating molecular interactions. Below is a comparison with key analogs:

Key Observations :

- Polarity : The ethoxypropyl group in the target compound introduces ether oxygen atoms, increasing hydrophilicity compared to aromatic substituents (e.g., 4-isopropylphenyl in ).

- Reactivity : The sulfanyl (-SH) group enables disulfide bond formation and metal coordination, a feature shared with analogs like 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one .

Physicochemical and Stability Data

- Purity and Storage : Analogs like 1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one are stored at room temperature (RT) with ≥95% purity, suggesting comparable stability for the target compound .

- Thermal Properties : Melting/boiling points are unreported, but predicted densities (e.g., 1.48 g/cm³ for ) align with typical imidazolone derivatives.

Biological Activity

1-(3-Ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound belonging to the imidazole class, characterized by the presence of an ethoxypropyl group and a sulfanyl group. Its unique structure suggests potential biological activities that warrant investigation. This article summarizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula: C8H14N2O2S

- Molecular Weight: 202.28 g/mol

- CAS Number: 852940-57-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Covalent Bond Formation: The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.

- Metal Ion Interaction: The imidazole ring can chelate metal ions, influencing enzymatic activities and biochemical pathways.

Anticancer Activity

The compound has been explored for its potential anticancer effects. Preliminary studies suggest that derivatives of imidazole can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer properties |

| 1-(3-Ethoxypropyl)-2-sulfanyl-1H-imidazole | Structure | Known for antifungal activity |

| 1-(3-Ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-pyrazole | Structure | Exhibits anti-inflammatory properties |

Study 1: Antimicrobial Efficacy

A study conducted on imidazole derivatives indicated that compounds with sulfanyl groups showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfanyl moiety in enhancing bioactivity.

Study 2: Anticancer Mechanisms

In vitro experiments demonstrated that certain imidazole derivatives could inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involved the induction of apoptosis via ROS-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.